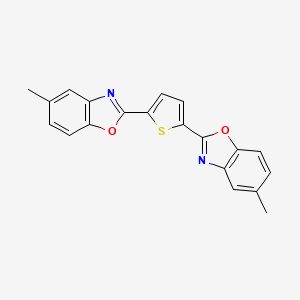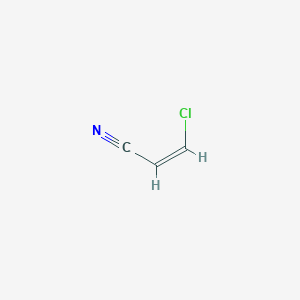
(Z)-3-Chloroacrylonitrile
Vue d'ensemble
Description
(Z)-3-Chloroacrylonitrile: is an organic compound characterized by the presence of a chlorine atom and a nitrile group attached to an alkene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis from Acrylonitrile: One common method involves the chlorination of acrylonitrile under controlled conditions to yield (Z)-3-Chloroacrylonitrile. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrially, this compound can be produced via the catalytic chlorination of acrylonitrile in the presence of a suitable catalyst. This method ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-3-Chloroacrylonitrile can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, leading to a wide range of substituted acrylonitriles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Amines or other reduced forms.
Substitution: Substituted acrylonitriles with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Chloroacrylonitrile is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: It can be polymerized to form polymers with unique properties.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it a potential candidate for the synthesis of pharmaceutical intermediates.
Biological Studies: It can be used in studies involving enzyme inhibition and protein modification.
Industry:
Material Science: this compound is used in the production of specialty materials with specific chemical properties.
Agriculture: It can be used in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: (Z)-3-Chloroacrylonitrile can act as an inhibitor for certain enzymes by forming covalent bonds with active site residues.
Protein Modification: The compound can modify proteins through nucleophilic substitution reactions, affecting their function and activity.
Comparaison Avec Des Composés Similaires
(E)-3-Chloroacrylonitrile: The geometric isomer of (Z)-3-Chloroacrylonitrile, differing in the spatial arrangement of the chlorine and nitrile groups.
3-Bromoacrylonitrile: Similar in structure but with a bromine atom instead of chlorine.
3-Fluoroacrylonitrile: Contains a fluorine atom in place of chlorine.
Uniqueness:
Reactivity: The (Z)-isomer of 3-Chloroacrylonitrile exhibits unique reactivity compared to its (E)-isomer due to the spatial arrangement of its substituents.
Applications: Its specific reactivity makes it suitable for applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
(Z)-3-chloroprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN/c4-2-1-3-5/h1-2H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFAYHWIVQDPCC-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


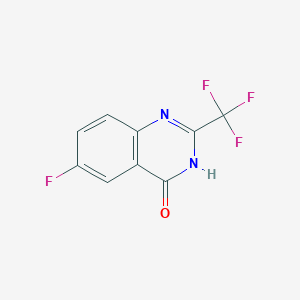

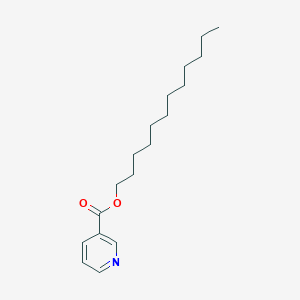
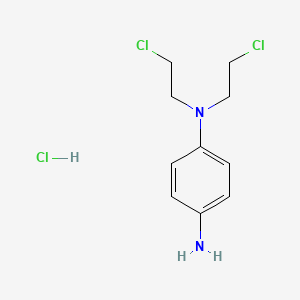
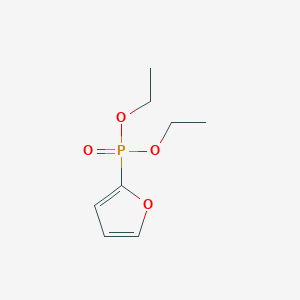




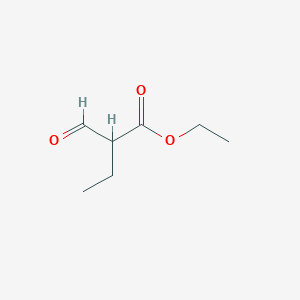

![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)
